molecular formula C18H20O3 B14444602 3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione CAS No. 73356-06-6

3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione

Cat. No.: B14444602
CAS No.: 73356-06-6
M. Wt: 284.3 g/mol
InChI Key: ITCWSSHAQFKSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a cyclooctyl group attached to the naphthalene ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione can be achieved through a multi-step process. One common method involves the condensation of 2-hydroxynaphthalene-1,4-dione with cyclooctyl derivatives under specific conditions. For instance, the reaction can be catalyzed by 4-dimethylaminopyridine (DMAP) in ethanol under microwave irradiation . Another method involves a three-component condensation reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and amines in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts, such as nano copper (II) oxide, is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives.

Scientific Research Applications

3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione involves its interaction with cellular targets, leading to various biological effects. The hydroxyl group in the compound plays a crucial role in its redox potential and prooxidant activities . The compound can induce apoptosis in cancer cells by activating caspase-dependent pathways and downregulating the PI3K/AKT/mTOR pathway .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxynaphthalene-1,4-dione (Lawsone): Known for its biological activities and used in medicinal chemistry.

    Lapachol: Another naphthoquinone derivative with anticancer properties.

    Atovaquone: Used as an antimalarial drug.

Uniqueness

3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione is unique due to the presence of the cyclooctyl group, which may enhance its biological activities and influence its chemical properties compared to other naphthoquinone derivatives.

Properties

CAS No.

73356-06-6

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

3-cyclooctyl-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C18H20O3/c19-16-13-10-6-7-11-14(13)17(20)18(21)15(16)12-8-4-2-1-3-5-9-12/h6-7,10-12,19H,1-5,8-9H2

InChI Key

ITCWSSHAQFKSDL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.